1-Methoxy-3-(p-tolylthio)propan-2-one
Description
1-Methoxy-3-(p-tolylthio)propan-2-one (CAS Ref: 10-F705328) is a specialized organic compound featuring a propan-2-one backbone substituted with a methoxy group (-OCH₃) at position 1 and a p-tolylthio (-S-C₆H₄-CH₃) group at position 3. Its structural uniqueness lies in the combination of ether and thioether functionalities, which may influence its reactivity, stability, and applications in organic synthesis or medicinal chemistry. However, detailed physicochemical or spectroscopic data are absent in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9-3-5-11(6-4-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
VBRUYMIIERGJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(p-tolylthio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of p-tolylthiol with 1-methoxy-2-propanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure optimal yield and purity of the final product. Post-reaction, the compound is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(p-tolylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-3-(p-tolylthio)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(p-tolylthio)propan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with target molecules to produce the desired outcome .
Comparison with Similar Compounds
1-Phenoxy-3-(phenylthio)propan-2-one
- Structure: Replaces the methoxy group with a phenoxy (-O-C₆H₅) group and the p-tolylthio with a phenylthio (-S-C₆H₅) group.
- Synthesis: Prepared via oxidation of 1-phenoxy-3-(phenylthio)propan-2-ol using pyridinium chlorochromate (PCC) in dichloromethane, yielding a colorless oil with a low isolated yield (10%) .
- Lower synthetic yield suggests challenges in stabilizing the ketone intermediate during oxidation.
1-(3-(Methylthio)phenyl)propan-2-one
1-Methoxy-3-(methylsulfonyl)propan-2-one
- Structure : Replaces the thioether (-S-) group with a sulfonyl (-SO₂-) group.
- Synthesis: Not detailed in the evidence, but sulfonyl groups are typically introduced via oxidation of thioethers .
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, which could stabilize the ketone moiety but reduce nucleophilicity at the α-carbon.
- Enhanced polarity compared to the thioether analog may improve solubility in polar solvents.
(E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
- Structure: Contains a propenone (α,β-unsaturated ketone) backbone with a 3-methylthiophene substituent and a p-tolyl group.
- Key Differences: The conjugated enone system enables π-π interactions, influencing UV-Vis absorption and reactivity in Michael additions. The thiophene ring introduces heterocyclic aromaticity, differing from the purely aliphatic thioether in the target compound .
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Physical State | Synthesis Yield/Notes |
|---|---|---|---|---|---|
| 1-Methoxy-3-(p-tolylthio)propan-2-one | C₁₁H₁₄O₂S | 210.29 | Methoxy, p-tolylthio | Discontinued | Commercial synthesis unclear |
| 1-Phenoxy-3-(phenylthio)propan-2-one | C₁₅H₁₄O₂S | 266.34 | Phenoxy, phenylthio | Colorless oil | 10% yield via PCC oxidation |
| 1-(3-(Methylthio)phenyl)propan-2-one | C₁₀H₁₂OS | 180.27 | Methylthio | Not reported | Physicochemical data available |
| 1-Methoxy-3-(methylsulfonyl)propan-2-one | C₅H₁₀O₃S | 150.19 | Methoxy, methylsulfonyl | Not reported | Likely high polarity |
| (E)-3-(3-Methylthiophen-2-yl)-...-1-one | C₁₅H₁₄OS | 242.33 | Propenone, thiophene, p-tolyl | Crystalline | Air-stable, synthesized via condensation |
Research Implications and Gaps
- Reactivity : The thioether group in this compound may act as a directing group in catalysis, akin to sulfone-directed asymmetric reactions observed in .
References Synthesis of 1-Phenoxy-3-(phenylthio)propan-2-one via PCC oxidation. Crystalline and conjugated properties of (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one. Commercial status of this compound. Physicochemical data for 1-(3-(Methylthio)phenyl)propan-2-one. Sulfonyl analog synthesis and properties.
Biological Activity
1-Methoxy-3-(p-tolylthio)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H14O2S
- Molecular Weight : 222.30 g/mol
- IUPAC Name : this compound
The presence of the methoxy and p-tolylthio groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound involves interactions with various molecular targets, including enzymes and receptors. The compound is known to modulate enzyme activity, which can lead to significant biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its utility in developing antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that it may exert cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .
Anticancer Activity
A study evaluated the cytotoxic effects of several similar compounds, including those with thiol and methoxy groups, against MCF-7 breast cancer cells. The findings indicated that related compounds exhibited significant cytotoxicity, suggesting a similar potential for this compound. Key results are summarized in Table 1.
| Compound Name | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | MCF-7 | |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one | 10 | MCF-7 | |
| Tamoxifen | 15 | MCF-7 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound demonstrate antibacterial properties against Mycobacterium tuberculosis and other pathogens . The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell wall synthesis.
Case Study 1: Cytotoxicity Evaluation
In a study published in Bioorganic Chemistry, researchers synthesized a series of β-aryl β-mercapto ketones and evaluated their cytotoxicity against MCF-7 cells. The results showed that modifications in the side chains significantly impacted the anticancer activity, indicating that structural features of this compound could enhance its efficacy against cancer cells .
Case Study 2: Antimicrobial Screening
A screening of various chalcone derivatives demonstrated that compounds with similar thiol groups exhibited significant antibacterial activity. This suggests that this compound could also be effective as an antimicrobial agent, warranting further investigation into its mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
